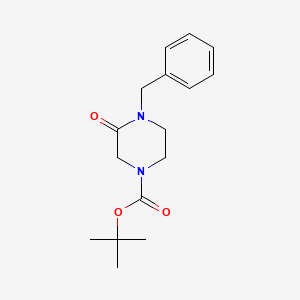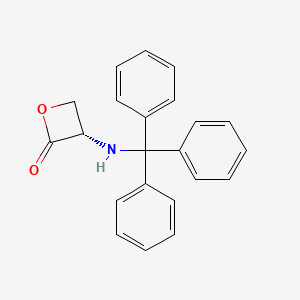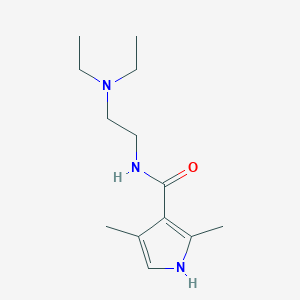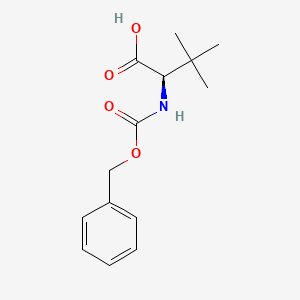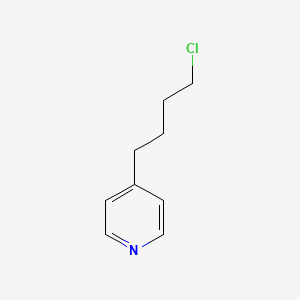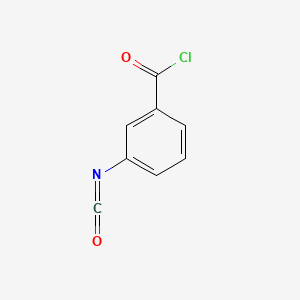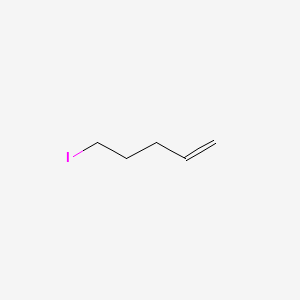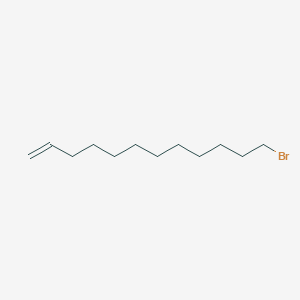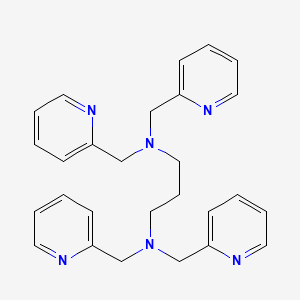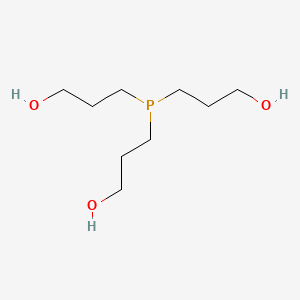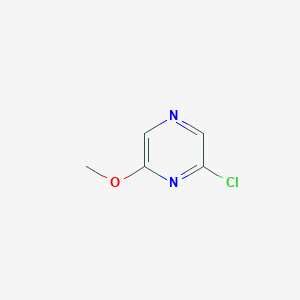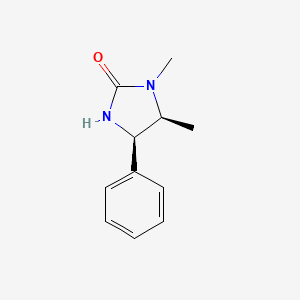
(4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Descripción general
Descripción
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, ChemSpider ID, and SMILES string .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, refractive index, and density .Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
(4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone has been utilized in the oxidative homocoupling of lithium enolates and imidazolidinones, facilitating the stereoselective synthesis of dibenzylbutyrolactone and dibenzylbutanediol lignans, a class of natural products with potential biological activities (Kise et al., 2000). These processes illustrate the compound's role in stereoselective organic synthesis.
Asymmetric Synthesis of Amino Acids
This compound has also been used in the diastereoselective alkylation of imidazolidinone-glycine iminic derivatives, facilitating the asymmetric synthesis of α-amino acids (Guillena & Nájera, 1998). This highlights its importance in producing chiral building blocks for various biochemical applications.
Optically Active Derivatives
The synthesis of optically active boroxazolidine, borathiazolidine, and boraselenazolidine from related 2-imino-heteroazolidines, including (4R,5S)-1,5-dimethyl-4-phenyl-2-imidazolidinone, has been reported. These derivatives expand the utility of this compound in creating various optically active structures (Cruz et al., 1997).
Role in Enzyme Inhibition
Research has explored its derivatives as inhibitors of amino acid decarboxylases, indicating potential applications in biochemistry and pharmaceuticals (Smissman et al., 1976).
Crystal Structure Analysis
Studies have determined the crystal structure of related compounds, aiding in the understanding of their physical and chemical properties (Ogawa et al., 2007).
Antibacterial and Antifungal Activities
New derivatives have been synthesized and evaluated for antibacterial and antifungal activities, showing significant activity in some cases, demonstrating the compound's potential in developing new antimicrobial agents (Ammar et al., 2016).
Use in Chiral Auxiliaries
It serves as a chiral auxiliary in the practical asymmetric synthesis of alpha-amino acids, showcasing its utility in stereocontrolled synthetic processes (Guillena & Nájera, 2000).
Exploration in Cytotoxicity
Its motif has been explored in the context of cytotoxicity, particularly in the study of analogs and their activities against various cancer cell lines, contributing to cancer research (Kim & Jung, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
(4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-10(12-11(14)13(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,14)/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPAZBKCZVVZGF-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049374 | |
| Record name | (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone | |
CAS RN |
190791-33-4, 92841-65-1 | |
| Record name | rel-(4R,5S)-1,5-Dimethyl-4-phenyl-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190791-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)
